molecular formula C22H25N5O7 B2666038 Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate CAS No. 338410-18-7

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate

Cat. No. B2666038
M. Wt: 471.47
InChI Key: ZYIAKEMWLXMEKY-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C22H25N5O7 and its molecular weight is 471.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Effects

Research into the synthesis of optically active compounds similar to the one you're interested in has been conducted. For example, Ashimori et al. (1991) synthesized optically active compounds with high optical purities from specific pyridinecarboxylic acids. These compounds, including (S)-(+)-1 and (R)-(-)-1 hydrochlorides, have shown pharmacological effects such as antihypertensive effects on spontaneously hypertensive rats and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate. The active form was defined to be the (4S)-(+)-enantiomer of 1, indicating the importance of stereochemistry in their pharmacological activity (Ashimori et al., 1991).

Chemical Synthesis and Molecular Docking

The synthesis of new azolopyrido and thieno[2,3-d]pyrimidines has been explored, demonstrating the versatility of related compounds in generating diverse chemical structures, which could be relevant for the synthesis or functional exploration of the compound of interest. Ahmed (2002) detailed the preparation of various derivatives through reactions with hydrazine hydrate and other agents, leading to the creation of novel tetracyclic systems and pyridothieno[3,2-e][1,2,3,4]tetrazolo[1,5-a]pyrimidine derivatives (Ahmed, 2002).

Novel Nitroxyl Radicals for Controlling Reactivity

Kinoshita et al. (2009) developed various functional nitroxyl radicals focusing on stability towards ascorbic acid (AsA) through the improvement of the synthetic route for a series of 2,6-substituted nitroxyl radicals. These compounds offer diverse reactivities towards AsA and potential applications as new antioxidants, contrast agents, and radical polymerizers (Kinoshita et al., 2009).

Synthesis of 6-Substituted-4-Hydroxy-2-Pyridinones

Patel et al. (2011) reported the synthesis of various 6-substituted-4-hydroxy-2-pyridinones, highlighting the chemical versatility and potential for creating biologically active derivatives of pyridine-based compounds. The functionalized keto-dioxinones were constructed via a diethylzinc mediated crossed Claisen condensation reaction, showing the potential for complex synthetic pathways in developing compounds with specific biological activities (Patel et al., 2011).

properties

IUPAC Name

diethyl 2-[2-[1-(4-nitrophenyl)piperidin-4-ylidene]hydrazinyl]-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O7/c1-3-33-21(29)17-13-18(22(30)34-4-2)20(28)23-19(17)25-24-14-9-11-26(12-10-14)15-5-7-16(8-6-15)27(31)32/h5-8,13H,3-4,9-12H2,1-2H3,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIAKEMWLXMEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)NN=C2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate

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